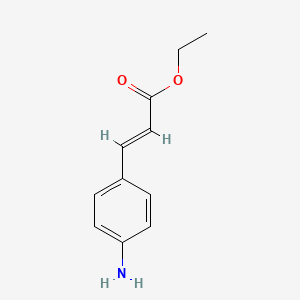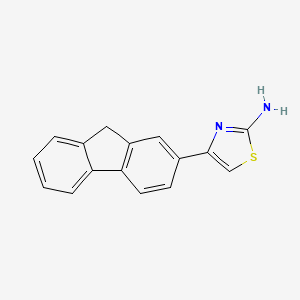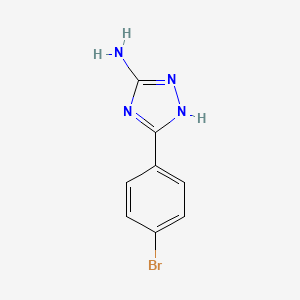
5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (5-BHMT) is a synthetic compound that has been studied extensively in recent years due to its potential applications in medicine and science. It is a member of the triazole family and contains both bromo and hydroxyl groups. The structure of 5-BHMT is unique, making it an interesting target for research. 5-BHMT has been studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Scientific Research Applications
Antibacterial Activity
Compounds related to 5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have been studied for their antibacterial properties. For instance, novel derivatives of triazole-thiones exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Synthesis and Characterization
Various methods for synthesizing triazole derivatives have been explored, highlighting their versatile nature and potential for chemical manipulation. The synthesis and characterization of these compounds are essential for understanding their potential applications (Rzhevskii, Gerasimova, Alov, Kozlova, Danilova, Khapova, & Suponitskii, 2012).
Antimicrobial Activities
Several triazole derivatives, including compounds similar to this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds showed promising results against a variety of microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Corrosion Inhibition
Triazole-thione derivatives have been studied for their potential in corrosion inhibition. This application is particularly relevant in the field of materials science, where preventing corrosion can significantly extend the lifespan and functionality of various materials (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Anti-Inflammatory Activity
Some triazole-thione compounds have demonstrated promising anti-inflammatory activity, suggesting their potential use in developing new anti-inflammatory drugs. This highlights the diverse biological activities that such compounds can exhibit (Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014).
Luminescent Properties
The luminescent properties of triazole-thione compounds have been investigated, which could be useful in developing new materials for optoelectronic applications. This research provides insights into the photophysical properties of these compounds (Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017).
Potential Antidepressant Agents
Some 1,2,4-triazole-3-thione derivatives have been evaluated for potential antidepressant activity. This exploration into their neurological effects opens up new avenues for drug development in mental health (Kane, Dudley, Sorensen, & Miller, 1988).
Nonlinear Optical Properties
The nonlinear optical properties of these compounds have been studied, indicating their potential in photonics and telecommunications. Such properties are crucial for developing advanced materials for optical computing and signal processing (Nadeem et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3OS/c1-13-8(11-12-9(13)15)6-4-5(10)2-3-7(6)14/h2-4,14H,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYDYXWQQJZQFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CC(=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425266 |
Source


|
| Record name | AC1OA0XE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406184-39-2 |
Source


|
| Record name | AC1OA0XE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)



![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)


